

Spectroscopic Profile of (E)-5-Octadecene: A Technical Guide

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Compound of Interest

Compound Name: (E)-5-Octadecene

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This technical guide provides a comprehensive overview of the spectroscopic data for **(E)-5-Octadecene**, tailored for researchers, scientists, and professionals in drug development. The document presents available and predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols and a workflow visualization. While experimental mass spectrometry data is available, the NMR and IR data are predicted based on established spectroscopic principles and should be confirmed experimentally.

Data Presentation

The following tables summarize the quantitative spectroscopic data for **(E)-5-Octadecene**, facilitating straightforward comparison and analysis.

Table 1: Mass Spectrometry Data for **(E)-5-Octadecene**

Property	Value
Molecular Formula	C ₁₈ H ₃₆
Molecular Weight	252.48 g/mol
Ionization Mode	Electron Ionization (EI)
Major Peaks (m/z)	Relative Intensity
252	[M] ⁺ (Molecular Ion)
Fragments	(Characteristic of long-chain alkenes)

Source: NIST WebBook[1][2]

Table 2: Predicted ¹H NMR Spectroscopic Data for **(E)-5-Octadecene** (in CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 5.4	Multiplet	2H	-CH=CH- (Olefinic)
~ 2.0	Multiplet	4H	-CH ₂ -CH= (Allylic)
~ 1.2-1.4	Broad Multiplet	24H	-(CH ₂) ₁₂ -
~ 0.9	Triplet	6H	-CH ₃

Table 3: Predicted ¹³C NMR Spectroscopic Data for **(E)-5-Octadecene** (in CDCl₃)

Chemical Shift (δ) ppm	Assignment
~ 130	-CH=CH- (Olefinic)
~ 32	-CH ₂ -CH= (Allylic)
~ 29-30	-(CH ₂) ₁₂ -
~ 22	-CH ₂ CH ₃
~ 14	-CH ₃

Table 4: Predicted Infrared (IR) Spectroscopic Data for **(E)-5-Octadecene**

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
~ 3020	C-H Stretch	=C-H (Alkene)
~ 2925, 2855	C-H Stretch	-C-H (Alkyl)
~ 1670	C=C Stretch	Alkene
~ 1465	C-H Bend	-CH ₂ -
~ 965	C-H Bend (out-of-plane)	trans -CH=CH-

Experimental Protocols

Standardized protocols for obtaining the spectroscopic data are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **(E)-5-Octadecene** (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl_3) and transferred to a 5 mm NMR tube. Both ^1H and ^{13}C NMR spectra are acquired on a spectrometer operating at a field strength of 400 MHz or higher. For ^1H NMR, a standard pulse sequence is used, with chemical shifts referenced to the residual solvent peak of CDCl_3 (δ 7.26 ppm). For ^{13}C NMR, a proton-decoupled pulse sequence is employed, and chemical shifts are referenced to the CDCl_3 solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of neat **(E)-5-Octadecene** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film. The spectrum is recorded in the range of 4000-400 cm^{-1} , with a resolution of 4 cm^{-1} . A background spectrum is collected prior to sample analysis to correct for atmospheric water and carbon dioxide.

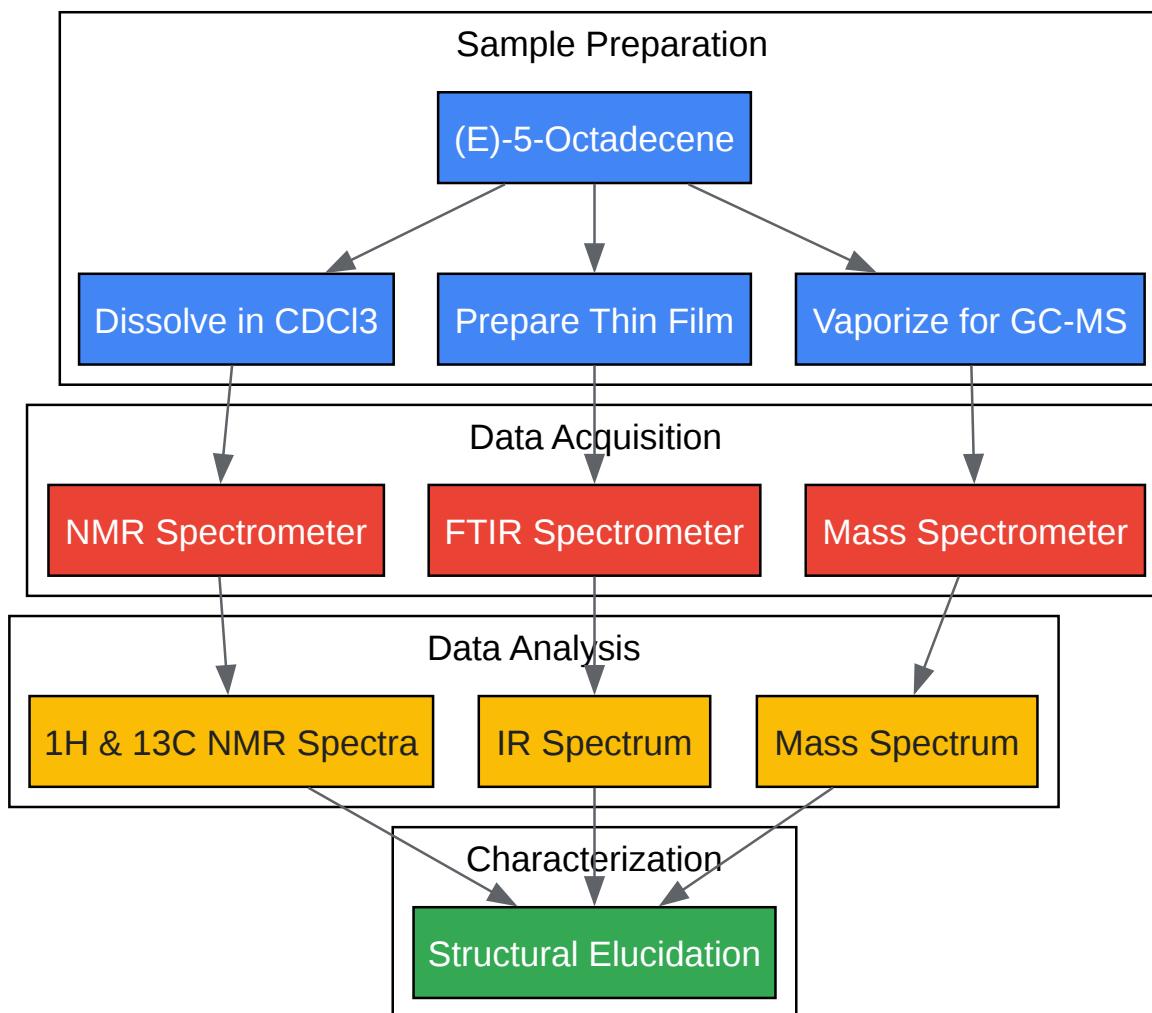
Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and purification. For electron ionization (EI),

the sample is vaporized and bombarded with a 70 eV electron beam. The resulting positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z). The detector records the relative abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of **(E)-5-Octadecene**.



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Caption: Workflow for spectroscopic characterization of **(E)-5-Octadecene**.

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References

- 1. 5-Octadecene, (E)- [webbook.nist.gov]
- 2. 5-Octadecene, (E)- [webbook.nist.gov]
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